3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorothiophenol with 5-cyano-2-iodoaniline under palladium-catalyzed conditions to form the key intermediate. This intermediate is then subjected to further reactions, including chlorination and amide formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets. The compound’s sulfanyl and cyano groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory and cancer pathways. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide
- 3-chloro-N-{5-cyano-2-[(2,6-difluorophenyl)sulfanyl]phenyl}benzenecarboxamide
Uniqueness
3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-[5-cyano-2-(2,6-dichlorophenyl)sulfanylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-4-1-3-13(10-14)20(26)25-17-9-12(11-24)7-8-18(17)27-19-15(22)5-2-6-16(19)23/h1-10H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASRPXLXNVLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)C#N)SC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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